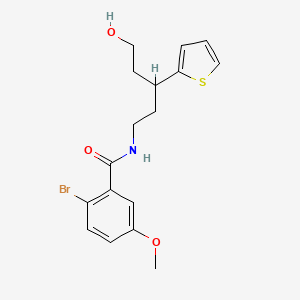

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

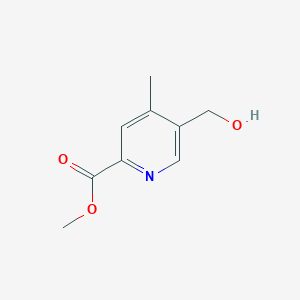

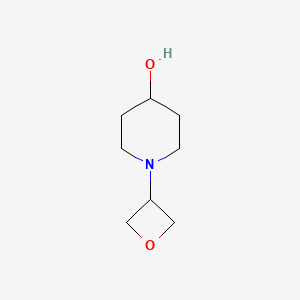

2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide is a useful research compound. Its molecular formula is C17H20BrNO3S and its molecular weight is 398.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antidiabetic Potential through PPAR Activation

Compounds with methoxybenzamide groups, such as SN158, have been demonstrated to exhibit antidiabetic effects through dual activation of PPARα and PPARγ. Such activation leads to increased adipogenic differentiation, fatty acid oxidation, and glucose uptake, suggesting potential therapeutic applications against type 2 diabetes and metabolic disorders by alleviating glucose and lipid abnormalities (Jung et al., 2017).

Antimicrobial and Antioxidant Properties

Research on bromophenol derivatives from marine sources indicates that these compounds exhibit strong antimicrobial and antioxidant activities. They show potent scavenging activity against radicals, suggesting that related compounds, including those with bromo and methoxybenzamide groups, could have applications in food preservation, pharmaceuticals, and as natural antioxidants (Li et al., 2012).

Inhibition of Photosynthesis in Pests

Compounds with bromo- and hydroxybenzamide structures have been identified as inhibitors of photosynthetic electron transport, particularly affecting the donor side of photosystem II. This indicates potential use in developing herbicides or pesticides targeting specific pathways within pest organisms to protect crops without harming non-target plants or animals (Kráľová et al., 2013).

Detoxification and Environmental Applications

Research involving the detoxification gene bxn, which converts bromoxynil to a non-toxic metabolite, highlights the potential for genetic engineering in plants for herbicide resistance. Similar strategies could be explored for compounds like 2-bromo-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-5-methoxybenzamide, potentially leading to the development of crops resistant to specific herbicides or the detoxification of environmental pollutants (Stalker et al., 1988).

Propiedades

IUPAC Name |

2-bromo-N-(5-hydroxy-3-thiophen-2-ylpentyl)-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3S/c1-22-13-4-5-15(18)14(11-13)17(21)19-8-6-12(7-9-20)16-3-2-10-23-16/h2-5,10-12,20H,6-9H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNUWZFKAQZCAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCCC(CCO)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3'-Methoxy-[1,1'-biphenyl]-4-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2599887.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2599888.png)

![N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2599889.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2599890.png)